N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide is an organic compound that features a complex structure with a dibenzylamino group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Dibenzylamino Group: This can be achieved by reacting benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment to the Phenyl Ring: The dibenzylamino group is then attached to a phenyl ring through a carbonyl linkage, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Formation of the Amide Linkage: The final step involves the reaction of the intermediate with 2-furoic acid to form the amide bond, typically under dehydrating conditions using reagents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, modulating their activity. The furan ring may also play a role in stabilizing the compound within the binding pocket of the target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(benzylamino)carbonyl]phenyl}-2-furamide
- N-{2-[(benzyl(methyl)amino)carbonyl]phenyl}-2-furamide
Uniqueness
N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the dibenzylamino group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications in various fields.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c29-25(24-16-9-17-31-24)27-23-15-8-7-14-22(23)26(30)28(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,27,29) |
InChI Key |
FPRDXRZTRMDDCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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